molecular formula C14H11F3O3 B13211447 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid

2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid

Cat. No.: B13211447
M. Wt: 284.23 g/mol
InChI Key: BDQZEOWAWPKXQQ-UHFFFAOYSA-N
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Description

2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid is a complex organic compound featuring a furan ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H11F3O3

Molecular Weight

284.23 g/mol

IUPAC Name

2-[3-methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl]acetic acid

InChI

InChI=1S/C14H11F3O3/c1-8-6-12(20-11(8)7-13(18)19)9-4-2-3-5-10(9)14(15,16)17/h2-6H,7H2,1H3,(H,18,19)

InChI Key

BDQZEOWAWPKXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=CC=C2C(F)(F)F)CC(=O)O

Origin of Product

United States

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